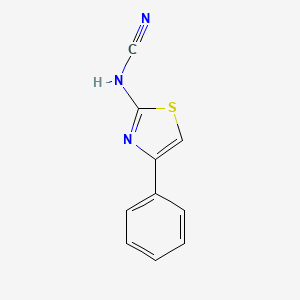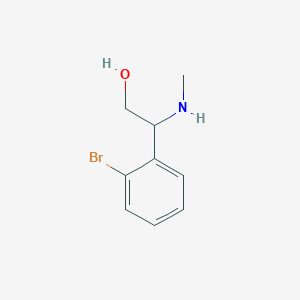![molecular formula C17H18O3 B12115135 4-[(2,3,6-trimethylphenoxy)methyl]benzoic Acid CAS No. 149288-36-8](/img/structure/B12115135.png)
4-[(2,3,6-trimethylphenoxy)methyl]benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[(2,3,6-trimethylphenoxy)methyl]- is an organic compound with a complex structure that includes a benzoic acid moiety and a trimethylphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(2,3,6-trimethylphenoxy)methyl]- typically involves multiple steps. One common method starts with the acylation of sym-trimethyl benzene with chloroacetyl chloride in the presence of an acylating catalyst. This reaction is followed by a chloroform reaction with sodium hypochlorite, using a phase transfer catalyst to produce the desired benzoic acid derivative .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-[(2,3,6-trimethylphenoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoic acid moiety into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Benzoic acid, 4-[(2,3,6-trimethylphenoxy)methyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-[(2,3,6-trimethylphenoxy)methyl]- involves its interaction with specific molecular targets. It is metabolized in the liver, where it is conjugated with glycine to form hippuric acid, which is then excreted. This process helps in the detoxification of the compound and its derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simpler structure without the trimethylphenoxy group.
4-Methylbenzoic acid: Similar structure but with a methyl group instead of the trimethylphenoxy group.
Propriétés
Numéro CAS |
149288-36-8 |
|---|---|
Formule moléculaire |
C17H18O3 |
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
4-[(2,3,6-trimethylphenoxy)methyl]benzoic acid |
InChI |
InChI=1S/C17H18O3/c1-11-4-5-12(2)16(13(11)3)20-10-14-6-8-15(9-7-14)17(18)19/h4-9H,10H2,1-3H3,(H,18,19) |
Clé InChI |
PZFZPQNZGYHVKW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C)OCC2=CC=C(C=C2)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


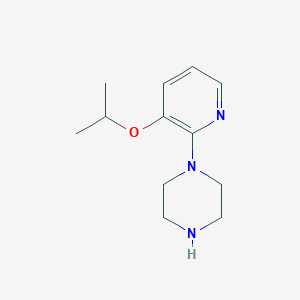
![Arsonic acid, [2-(acetylamino)phenyl]-](/img/structure/B12115057.png)
![4-[[1-[[1-[2-[[3-Methyl-1-[(4-methyl-2-oxochromen-6-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12115058.png)
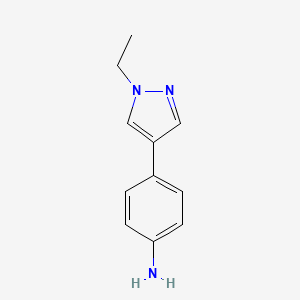

![4-fluoro-2-methyl-N-{3-[(2-methylphenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide](/img/structure/B12115081.png)
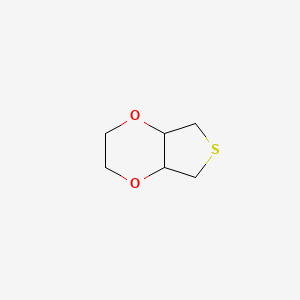
![N4,N4'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12115090.png)
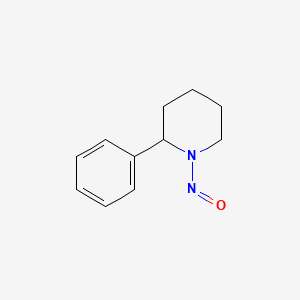


![9-(3-chlorophenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12115120.png)
